1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole is a complex organic compound with a unique structure that combines an imidazole ring with phenyl and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Attachment of the prop-2-en-1-yl group: This can be done through a nucleophilic substitution reaction using an allyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylimidazole: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
4-[(Prop-2-en-1-yl)oxy]phenylimidazole: Lacks the phenylethyl group, which may affect its binding affinity to certain targets.
Uniqueness
1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
654653-21-1 |
---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-5-(4-prop-2-enoxyphenyl)imidazole |
InChI |
InChI=1S/C20H20N2O/c1-3-13-23-19-11-9-18(10-12-19)20-14-21-15-22(20)16(2)17-7-5-4-6-8-17/h3-12,14-16H,1,13H2,2H3/t16-/m0/s1 |
InChI Key |
WHHZWXAKQRHXAB-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C3=CC=C(C=C3)OCC=C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.